molecular formula C10H11ClO3 B13071575 2-(2-Chloro-6-methoxyphenyl)propanoic acid

2-(2-Chloro-6-methoxyphenyl)propanoic acid

Cat. No.: B13071575
M. Wt: 214.64 g/mol
InChI Key: URZFQVLKZHFRJZ-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11ClO3 It is a derivative of propanoic acid, featuring a chloro and methoxy substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-methoxyphenyl)propanoic acid typically involves the reaction of 2-chloro-6-methoxybenzaldehyde with a suitable reagent to introduce the propanoic acid moiety. One common method is the use of a Grignard reagent followed by oxidation to yield the desired product. The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to enhance efficiency and reduce costs. The use of continuous flow reactors and advanced purification techniques can help in achieving large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(2-chloro-6-methoxyphenyl)acetic acid, while reduction could produce 2-(2-chloro-6-methoxyphenyl)propanol.

Scientific Research Applications

2-(2-Chloro-6-methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Chloro-6-methoxyphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-3-methoxyphenyl)propanoic acid
  • 2-(2-Chloro-4-methoxyphenyl)propanoic acid
  • 2-(2-Chloro-5-methoxyphenyl)propanoic acid

Uniqueness

2-(2-Chloro-6-methoxyphenyl)propanoic acid is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring. This positioning can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

2-(2-chloro-6-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H11ClO3/c1-6(10(12)13)9-7(11)4-3-5-8(9)14-2/h3-6H,1-2H3,(H,12,13)

InChI Key

URZFQVLKZHFRJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=C1Cl)OC)C(=O)O

Origin of Product

United States

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